molecular formula C7H4F3NO3 B1529924 4-Difluoromethoxy-2-fluoronicotinic acid CAS No. 1803839-20-4

4-Difluoromethoxy-2-fluoronicotinic acid

Cat. No.: B1529924
CAS No.: 1803839-20-4
M. Wt: 207.11 g/mol
InChI Key: ZSQTYUMRLXVPOH-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-2-fluoronicotinic acid (CAS 1803839-20-4) is a fluorinated heterocyclic building block with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . This compound is a derivative of nicotinic acid, functionalized with both a difluoromethoxy group at the 4-position and a fluorine atom at the 2-position of the pyridine ring. The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry, as it can profoundly influence the physicochemical properties, metabolic stability, and biological activity of a molecule . Fluorine's high electronegativity and the strength of the carbon-fluorine bond make it a valuable tool for modulating a compound's lipophilicity, which in turn affects its membrane permeability and absorption. Furthermore, introducing fluorine or fluorinated groups can effectively block metabolically labile sites, thereby increasing the metabolic stability and prolonging the in vivo half-life of potential drug candidates . As a result, this nicotinic acid derivative serves as a critical synthetic intermediate for researchers developing novel active compounds, particularly in the pharmaceutical sector where fluorinated molecules are increasingly prevalent . This product is intended for Research and Development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(difluoromethoxy)-2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-5-4(6(12)13)3(1-2-11-5)14-7(9)10/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQTYUMRLXVPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1OC(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Difluoromethoxy-2-fluoronicotinic acid is a fluorinated derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the presence of two fluorine atoms and a difluoromethoxy group, which significantly influence its pharmacological properties. The synthesis typically involves the introduction of fluorine substituents on the nicotinic acid backbone, enhancing its metabolic stability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Studies indicate that fluorinated compounds often exhibit enhanced binding affinity to target enzymes due to their unique electronic properties. For instance, the fluorine atoms can participate in hydrogen bonding and dipole interactions, improving the compound's efficacy against specific enzymes involved in disease pathways .
  • Modulation of Receptor Activity : Similar compounds have shown potential in modulating nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The introduction of fluorine atoms may alter the binding dynamics and selectivity towards different receptor subtypes .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells. The compound induced apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .

Cell Line IC50 Value (μM) Mechanism
HT-29 (Colorectal)0.19Induction of apoptosis
MCF-7 (Breast)0.25Cell cycle arrest
A549 (Lung)0.30Inhibition of proliferation

Neuroprotective Effects

Fluorinated compounds have been associated with neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The modulation of nAChRs by this compound may lead to improved cognitive function and neuroprotection against excitotoxicity .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the efficacy of this compound against HT-29 cells using MTT assays. The results indicated a significant reduction in cell viability at low concentrations, supporting its use as a potential chemotherapeutic agent .
  • Animal Models : Preliminary animal studies are underway to assess the pharmacokinetics and toxicity profiles of this compound. Early results suggest favorable absorption characteristics with minimal off-target effects, highlighting its potential for further development .
  • Comparative Analysis : When compared to other fluorinated analogs, this compound showed superior activity against specific cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

4-Difluoromethoxy-2-fluoronicotinic acid has been investigated for its therapeutic potential in treating various diseases, particularly due to its structural similarities to known pharmacophores.

Key Applications:

  • Anti-cancer Agents: The compound is being explored as a precursor for developing novel anti-cancer drugs, leveraging its ability to inhibit specific biological pathways associated with tumor growth. For instance, compounds derived from fluorinated nicotinic acids have shown promise in targeting the vascular endothelial growth factor receptor (VEGFR), which is crucial in cancer progression .
  • Neurological Disorders: Research indicates that derivatives of this compound may play a role in treating neurological conditions by modulating neurotransmitter systems or enhancing neuroprotective mechanisms .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules.

Applications:

  • Synthesis of Fluorinated Compounds: The compound can undergo various chemical transformations, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing fluorinated derivatives that possess enhanced biological activity .
  • Material Science: Its unique electronic properties allow it to be utilized in the synthesis of advanced materials such as polymers and liquid crystals, which are essential in electronics and display technologies.

Chemical Biology

The applications of this compound extend into chemical biology, where it aids in understanding enzyme mechanisms.

Notable Uses:

  • Enzyme Inhibitors: Research has focused on using this compound to develop selective enzyme inhibitors that can modulate metabolic pathways associated with diseases like diabetes and obesity .
  • Biochemical Probes: The compound's ability to interact with biological targets makes it suitable for use as a biochemical probe in cellular studies, helping elucidate the roles of specific enzymes in metabolic processes .

Data Table: Summary of Applications

Application AreaSpecific UsesRelevant Studies/Findings
Medicinal ChemistryAnti-cancer agentsInhibits VEGFR pathways; potential in neurological disorders
Organic SynthesisBuilding block for fluorinated compoundsVersatile transformations for complex molecule synthesis
Chemical BiologyEnzyme inhibitors; biochemical probesModulates metabolic pathways; aids in enzyme mechanism studies

Case Studies

  • Anti-Cancer Development : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved inhibition of the VEGFR signaling pathway, which is critical for tumor angiogenesis.
  • Neuroprotective Effects : Another investigation reported that certain analogs of this compound showed promise in protecting neuronal cells against oxidative stress-induced damage. This was attributed to their ability to enhance antioxidant enzyme activity within the cells.
  • Fluorinated Material Synthesis : Researchers successfully synthesized a series of fluorinated polymers using this compound as a precursor, demonstrating improved thermal stability and electrical conductivity compared to non-fluorinated counterparts.

Comparison with Similar Compounds

Key Compounds:

2-(Difluoromethoxy)isonicotinic acid Structure: Difluoromethoxy (-OCF₂) at position 2, carboxylic acid at position 4 (isonicotinic acid scaffold). Molecular Formula: C₇H₅F₂NO₃; Average Mass: 189.117. Comparison: The positional isomer of the target compound.

6-Chloro-2-fluoronicotinic acid Structure: Chlorine at position 6, fluorine at position 2. Molecular Formula: C₆H₃ClFNO₂; Similarity Score: 0.79 (structural similarity to the target). Comparison: Replacement of the difluoromethoxy group with chlorine reduces electron-withdrawing effects but increases steric bulk. Chlorine may enhance lipophilicity compared to fluorine.

5-Bromo-2-fluoronicotinic acid Structure: Bromine at position 5, fluorine at position 2. Molecular Formula: C₆H₃BrFNO₂; Similarity Score: Not explicitly provided, but structurally analogous. Comparison: Bromine’s larger atomic radius and polarizability could increase intermolecular interactions (e.g., halogen bonding) compared to the target’s difluoromethoxy group.

5-Fluoro-2-methoxynicotinic acid Structure: Methoxy (-OCH₃) at position 2, fluorine at position 5. Molecular Formula: C₇H₆FNO₃; Similarity Score: 0.82.

Molecular Properties and Acidity

While explicit pKa or solubility data are absent in the evidence, substituent effects can be inferred:

  • Electron-Withdrawing Groups (EWGs): The difluoromethoxy group (-OCF₂) at position 4 and fluorine at position 2 enhance the acidity of the carboxylic acid (position 3) by stabilizing the deprotonated form through inductive effects.

Structural and Functional Comparison Table

Compound Name Substituents (Position) Molecular Formula Average Mass Similarity Score Key Features Reference
This compound -OCF₂ (4), -F (2) C₇H₄F₃NO₃ ~215.11 N/A High acidity, metabolic stability Inferred
2-(Difluoromethoxy)isonicotinic acid -OCF₂ (2), -COOH (4) C₇H₅F₂NO₃ 189.117 N/A Positional isomer; lower mass
6-Chloro-2-fluoronicotinic acid -Cl (6), -F (2) C₆H₃ClFNO₂ 191.55 0.79 Increased lipophilicity
5-Bromo-2-fluoronicotinic acid -Br (5), -F (2) C₆H₃BrFNO₂ 234.00 N/A Halogen bonding potential
5-Fluoro-2-methoxynicotinic acid -OCH₃ (2), -F (5) C₇H₆FNO₃ 171.12 0.82 Reduced acidity vs. difluoromethoxy

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Difluoromethoxy-2-fluoronicotinic acid typically involves:

These steps require precise control of reaction conditions to achieve high regioselectivity and yield, given the sensitivity of fluorinated intermediates.

Preparation of the Difluoromethoxy Substituent

A key intermediate for the difluoromethoxy group is often prepared by selective fluorination of chlorinated methoxybenzene derivatives. For example, a method described in patent CN104119238A involves:

  • Starting from trichloromethoxybenzene , selective fluorination using hydrogen fluoride in the presence of perfluorobutyl sulfonic acid fluoride catalyst.
  • Reaction conditions: 100–110 °C, 2.5–2.8 MPa pressure, reaction time ~4.5 hours.
  • Yield: Approximately 72.6% for chlorodifluoromethoxy phenyl derivatives.
  • Subsequent nitration, reduction, and purification steps convert this intermediate into difluoromethoxy-substituted anilines, which can be further transformed into nicotinic acid derivatives.

Fluorination and Carboxylation on the Nicotinic Acid Ring

The fluorine atom at the 2-position is introduced via electrophilic fluorination or nucleophilic substitution on a suitable pyridine precursor. The carboxylic acid group is typically installed at the 3-position either by direct carboxylation or by starting from a nicotinic acid derivative.

A multi-step synthetic route for 4-Difluoromethoxy-6-fluoronicotinic acid (a closely related compound) involves:

  • Nucleophilic substitution to introduce the difluoromethoxy group.
  • Electrophilic fluorination to install fluorine at the 6-position.
  • Final oxidation or hydrolysis to obtain the carboxylic acid functionality.

Reduction and Catalytic Hydrogenation Steps

Reduction of nitro intermediates to amines is a critical step in preparing difluoromethoxy anilines, which serve as precursors for nicotinic acid derivatives. Catalytic hydrogenation is commonly employed:

  • Catalysts: Raney nickel or palladium on carbon.
  • Solvents: Methanol, ethanol, ethyl acetate, or mixtures.
  • Conditions: Temperature 30–45 °C, hydrogen pressure 2.0–3.0 MPa.
  • Yields: Around 60–65% for 4-(chlorodifluoromethoxy)aniline intermediates.

Alternative Preparation via 4-(Difluoromethoxy)aniline Intermediates

Another approach involves preparing 4-(difluoromethoxy)aniline first, which can then be transformed into the nicotinic acid derivative:

  • Starting from 4-nitrophenol, reaction with sodium hydroxide forms sodium phenolate.
  • Alkylation with monochlorodifluoromethane under alkaline conditions yields 4-(difluoromethoxy)nitrobenzene.
  • Catalytic reduction using ferric oxide and activated carbon with hydrazine and water reduces the nitro group to an amine, affording 4-(difluoromethoxy)aniline with purity >98.5% and overall yield ~90%.

This high-yield, low-cost, and environmentally friendly method is industrially scalable and provides a key intermediate for further fluorination and carboxylation to obtain the target nicotinic acid derivative.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Starting Material(s) Conditions Catalyst/Reagent Yield (%) Notes
1 Selective Fluorination Trichloromethoxybenzene 100–110 °C, 2.5–2.8 MPa, 4.5 h Hydrogen fluoride, PFBS fluoride ~72.6 Produces chlorodifluoromethoxy phenyl
2 Nitration Chlorodifluoromethoxy phenyl 0–5 °C, sulfuric and nitric acid Sulfuric acid, nitric acid ~89 Controlled nitration
3 Catalytic Hydrogenation 4-Nitro chlorodifluoromethoxy phenyl 30–45 °C, 2–3 MPa H2 pressure Raney nickel or Pd/C 60–65 Reduction to amine
4 Alkylation (Alternative) 4-Nitrophenol + NaOH + ClCF2H Alkaline conditions Sodium hydroxide, monochlorodifluoromethane ~90 (2-step total) Produces 4-(difluoromethoxy)aniline
5 Catalytic Reduction (Alternative) 4-(Difluoromethoxy)nitrobenzene Water, hydrazine, ferric oxide & activated carbon Hydrazine, Fe2O3, activated carbon >98.5 purity High purity aniline intermediate

Research Findings and Industrial Relevance

  • The use of hydrogen fluoride for selective fluorination is effective but requires stringent safety and pressure controls.
  • Catalytic hydrogenation under mild conditions ensures high selectivity with minimal side reactions.
  • The alternative hydrazine reduction method offers a greener and cost-effective route with high purity suitable for scale-up.
  • Fluorinated nicotinic acid derivatives like this compound are valuable in drug discovery due to enhanced metabolic stability and bioactivity conferred by fluorine substituents.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 19F^{19}\text{F}-NMR identifies fluorine environments; 1H^{1}\text{H}-NMR confirms aromatic proton integration.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]+^+) and isotopic patterns for fluorine .

How does the difluoromethoxy group influence the electronic properties and target-binding interactions of nicotinic acid derivatives?

Q. Advanced Research Focus

  • Electron-Withdrawing Effect : The difluoromethoxy group decreases electron density on the aromatic ring, enhancing resistance to metabolic oxidation.
  • Hydrogen-Bonding Interactions : The -OCF2_2 moiety can act as a hydrogen-bond acceptor, stabilizing interactions with enzymatic active sites (e.g., kinases or carboxylases).
  • Lipophilicity : Fluorine atoms increase logP values, improving membrane permeability. Quantitative structure-activity relationship (QSAR) models can quantify these effects .

What challenges arise when refining crystal structures of fluorinated nicotinic acid derivatives using SHELXL?

Q. Advanced Research Focus

  • Disorder Modeling : Fluorine atoms in flexible substituents (e.g., difluoromethoxy) may exhibit positional disorder, requiring multi-site refinement.
  • Anisotropic Displacement Parameters : Fluorine’s high electron density necessitates careful adjustment of ADPs to avoid overfitting.
  • Twinned Data : For crystals with twinning, use the TWIN/BASF commands in SHELXL to improve refinement convergence .

How can researchers design experiments to compare the reactivity of this compound with its structural analogs?

Q. Methodological Approach

  • Competitive Reaction Studies : Perform nucleophilic aromatic substitution (SNAr) under controlled conditions (e.g., NaH/DMF) with analogs lacking fluorine or difluoromethoxy groups.
  • Kinetic Profiling : Monitor reaction rates via UV-Vis spectroscopy to quantify substituent effects on reactivity.
  • Thermogravimetric Analysis (TGA) : Compare thermal stability to assess the impact of fluorine on decomposition pathways .

What are the best practices for resolving discrepancies in X-ray crystallography data for fluorinated compounds?

Q. Advanced Research Focus

  • Data Collection : Use high-intensity synchrotron radiation to improve resolution for fluorine-containing crystals.
  • Validation Tools : Apply Rfree_{\text{free}} and Coot validation in SHELXL to detect over-refinement of fluorine positions.
  • Hydrogen Bond Analysis : Compare intermolecular interactions with computational predictions (e.g., Mercury CSD) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Difluoromethoxy-2-fluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Difluoromethoxy-2-fluoronicotinic acid

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